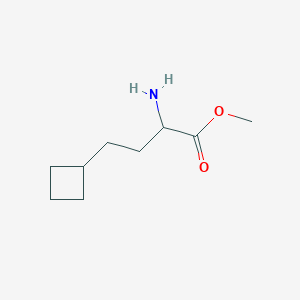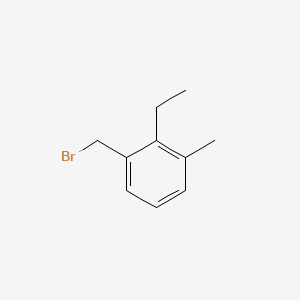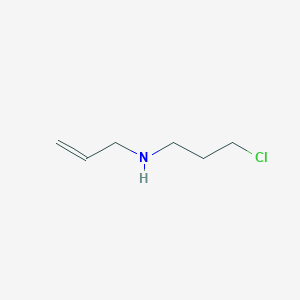![molecular formula C17H23FN2O3 B13546259 Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate CAS No. 2825012-05-1](/img/structure/B13546259.png)
Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group and a 5-fluoro-2-formylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-fluoro-2-formylbenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Tert-butyl 4-[(5-fluoro-2-carboxyphenyl)methyl]piperazine-1-carboxylate.
Reduction: Tert-butyl 4-[(5-fluoro-2-hydroxymethylphenyl)methyl]piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It may be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the piperazine ring and the formyl and fluoro substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a bromoethyl group instead of the 5-fluoro-2-formylphenyl moiety, making it more reactive in nucleophilic substitution reactions.
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features an aminopyridinyl group, which can engage in different types of interactions compared to the formyl and fluoro groups.
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: This compound lacks the fluoro substituent, which can significantly alter its reactivity and interaction with biological targets.
The uniqueness of tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate lies in the combination of the fluoro and formyl groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
2825012-05-1 |
|---|---|
Molecular Formula |
C17H23FN2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-8-6-19(7-9-20)11-14-10-15(18)5-4-13(14)12-21/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI Key |
WCEOIXHVEUYNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
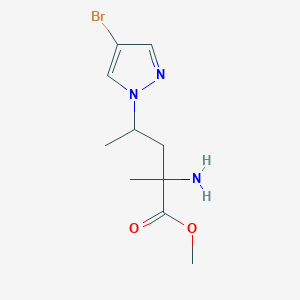
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)

![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)
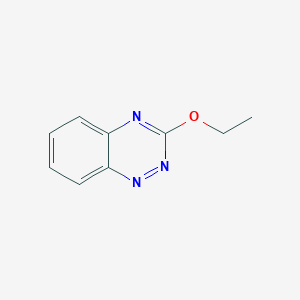

![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B13546226.png)
![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
